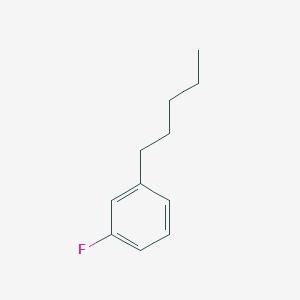

1-Fluoro-3-pentylbenzene

説明

1-Fluoro-3-pentylbenzene is an organic compound with the molecular formula C11H15F It is a derivative of benzene, where a fluorine atom is substituted at the first position and a pentyl group at the third position on the benzene ring

特性

IUPAC Name |

1-fluoro-3-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCMASGAHPDHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597334 | |

| Record name | 1-Fluoro-3-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28593-13-7 | |

| Record name | 1-Fluoro-3-pentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28593-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-pentylbenzene can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of fluorobenzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Suzuki-Miyaura Coupling: This method involves the coupling of a fluorobenzene derivative with a pentylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of 1-Fluoro-3-pentylbenzene often employs the Friedel-Crafts alkylation method due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yields.

化学反応の分析

Types of Reactions: 1-Fluoro-3-pentylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring is an electron-withdrawing group, making the ring less reactive towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or phenols under appropriate conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are used to introduce a nitro group onto the benzene ring.

Halogenation: Halogens such as bromine or chlorine can be introduced using halogenating agents like Br2 or Cl2 in the presence of a catalyst.

Major Products:

Nitration: 1-Fluoro-3-pentyl-4-nitrobenzene

Halogenation: 1-Fluoro-3-pentyl-4-bromobenzene

科学的研究の応用

1-Fluoro-3-pentylbenzene has several applications in scientific research:

作用機序

The mechanism of action of 1-Fluoro-3-pentylbenzene involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing nature affects the electron density on the benzene ring, influencing its reactivity in chemical reactions. The pentyl group provides hydrophobic interactions, which can be crucial in biological systems .

類似化合物との比較

- 1-Fluoro-2-pentylbenzene

- 1-Fluoro-4-pentylbenzene

- 1-Chloro-3-pentylbenzene

Comparison: 1-Fluoro-3-pentylbenzene is unique due to the specific positioning of the fluorine and pentyl groups, which influences its chemical reactivity and physical properties. Compared to 1-Fluoro-2-pentylbenzene and 1-Fluoro-4-pentylbenzene, the meta position of the substituents in 1-Fluoro-3-pentylbenzene results in different steric and electronic effects, impacting its behavior in chemical reactions .

生物活性

1-Fluoro-3-pentylbenzene is a fluorinated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1-Fluoro-3-pentylbenzene consists of a benzene ring substituted with a fluorine atom at the 1-position and a pentyl group at the 3-position. The presence of the fluorine atom enhances the compound's lipophilicity and alters its electronic properties, which can influence its biological interactions.

The biological activity of 1-fluoro-3-pentylbenzene is primarily attributed to its interaction with various molecular targets. The fluorine atom's electron-withdrawing nature affects the electron density on the benzene ring, potentially enhancing reactivity with biological macromolecules. The pentyl group contributes to hydrophobic interactions, which are crucial for binding to lipid membranes and proteins.

Antimicrobial Properties

Research indicates that derivatives of 1-fluoro-3-pentylbenzene exhibit antimicrobial activity. For instance, studies have shown that fluorinated compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

1-Fluoro-3-pentylbenzene and its derivatives have been evaluated for anticancer properties. A notable study demonstrated antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was observed in fluorinated compounds, suggesting that the introduction of fluorine can enhance anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various fluorinated compounds, 1-fluoro-3-pentylbenzene was included in a series of tests against cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer cells, with IC50 values suggesting effective concentrations for therapeutic applications .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of 1-fluoro-3-pentylbenzene against pathogenic bacteria. The compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 15.2 | Induction of apoptosis |

| Anticancer | Colon Cancer Cells | 22.5 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 10.0 | Membrane disruption |

| Antimicrobial | Escherichia coli | 12.5 | Inhibition of metabolic pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。